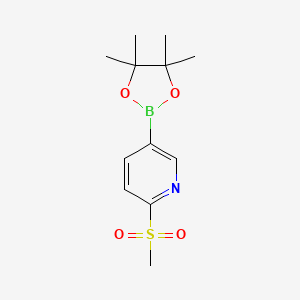

2-(Methylsulfonyl)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin

Übersicht

Beschreibung

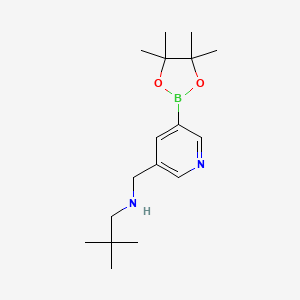

2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C12H18BNO4S and its molecular weight is 283.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Diese Verbindung wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt, die eine entscheidende Rolle bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen spielen, einem wichtigen Schritt bei der Synthese komplexer organischer Moleküle. Diese Reaktionen werden in der pharmazeutischen Industrie weit verbreitet für die Herstellung verschiedener Medikamente eingesetzt .

Synthese von HIV-1-Proteaseinhibitoren

Sie dient als Reagenz bei der Synthese von HIV-1-Proteaseinhibitoren, die für die Behandlung von HIV/AIDS von entscheidender Bedeutung sind, indem sie verhindern, dass das Virus reift und sich repliziert .

Entwicklung von Krebstherapeutika

Die Verbindung ist an der Herstellung potenzieller Krebstherapeutika beteiligt, insbesondere Inhibitoren für Enzyme wie PDK1 und Proteinkinase CK2, die eine Rolle beim Wachstum und Überleben von Krebszellen spielen .

N-Arylierungsverfahren

Es wird in N-Arylierungsverfahren eingesetzt, einem Verfahren zur Anbindung einer Arylgruppe an ein Stickstoffatom innerhalb eines Moleküls unter Verwendung von Kupferacetylacetonat als Katalysator. Dieser Prozess ist von Bedeutung für die Entwicklung komplexer organischer Verbindungen .

Organische Synthese

Die Verbindung findet Anwendung in allgemeinen organischen Syntheseprozessen und trägt zur Herstellung einer Vielzahl organischer Verbindungen mit unterschiedlichen Eigenschaften und Anwendungen bei .

Schutzgruppen in der Kohlenhydratchemie

In der Kohlenhydratchemie werden Boronsäureester wie diese Verbindung als Schutzgruppen verwendet. Sie ermöglichen die selektive Installation verschiedener funktioneller Gruppen an Glykosidsubstraten, was für die Synthese spezifischer Kohlenhydratmoleküle wichtig ist .

Wirkmechanismus

Target of Action

Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound, being a boronic acid derivative, is likely to participate in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid derivative undergoes transmetalation, a process where it transfers its organic group to a metal catalyst like palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that boronic pinacol esters, a class of compounds to which this compound belongs, can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability.

Result of Action

The result of the compound’s action would depend on the specific reaction it’s involved in. In the context of SM cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, the compound’s action and stability could be influenced by the pH of its environment.

Eigenschaften

IUPAC Name |

2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-10(14-8-9)19(5,15)16/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUZUURDIKSGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726170 | |

| Record name | 2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052138-94-9 | |

| Record name | 2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

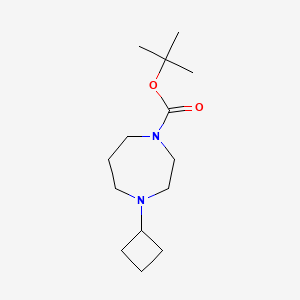

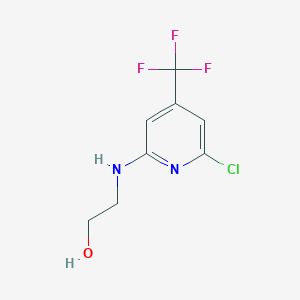

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)